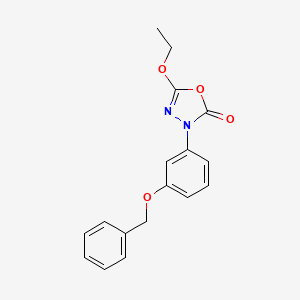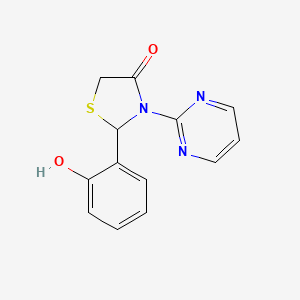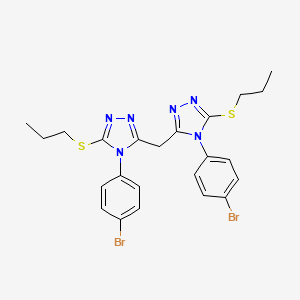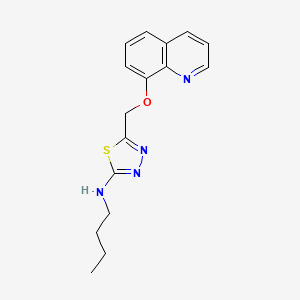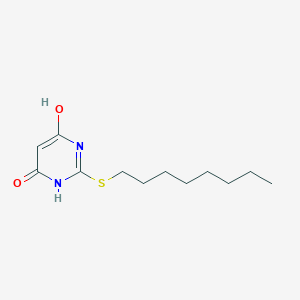
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one is a pyrimidine derivative with a hydroxy group at the 6th position and an octylthio group at the 2nd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine precursor.
Thioether Formation: The octylthio group is introduced at the 2nd position through a nucleophilic substitution reaction using an octylthiol reagent.
Hydroxylation: The hydroxy group is introduced at the 6th position through a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The octylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(octylthio)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(octylthio)pyrimidin-4(1H)-one.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-2-(methylthio)pyrimidin-4(1H)-one
- 6-Hydroxy-2-(ethylthio)pyrimidin-4(1H)-one
- 6-Hydroxy-2-(butylthio)pyrimidin-4(1H)-one
Uniqueness
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one is unique due to its longer octylthio chain, which may impart different physicochemical properties and biological activities compared to its shorter-chain analogs.
Propiedades
Número CAS |
86627-13-6 |
|---|---|
Fórmula molecular |
C12H20N2O2S |
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
4-hydroxy-2-octylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-17-12-13-10(15)9-11(16)14-12/h9H,2-8H2,1H3,(H2,13,14,15,16) |
Clave InChI |
KREXHIFCGOGJJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=NC(=CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)



![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)


